A Technical Guide to Boc-Orn(Tfa)-OH: A Key Building Block in Peptide Synthesis
A Technical Guide to Boc-Orn(Tfa)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nδ-Tfa-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH, is a chemically modified derivative of the non-proteinogenic amino acid L-ornithine. It serves as a crucial building block in the field of peptide synthesis, particularly in the construction of complex peptides and peptidomimetics for therapeutic and research applications. The strategic placement of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) group and the trifluoroacetyl (Tfa) group on the delta-amino (Nδ) side-chain, allows for selective deprotection. This orthogonal protection scheme is fundamental for intricate synthetic strategies, such as peptide cyclization or the site-specific attachment of moieties like labels or drug conjugates.
Physicochemical Properties
The key quantitative data for Boc-Orn(Tfa)-OH are summarized in the table below. This information is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.
| Property | Value | Reference |
| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-5-(2,2,2-trifluoroacetamido)pentanoic acid | [1] |
| Molecular Formula | C₁₂H₁₉F₃N₂O₅ | |
| Molecular Weight | 328.29 g/mol | [1] |
| CAS Number | 63865-89-4 | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
Core Applications in Research and Drug Development
The primary application of Boc-Orn(Tfa)-OH is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains.[3] The presence of two different protecting groups with differing lability allows for precise control over the synthetic route.
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Boc Group: Protects the alpha-amino group. It is labile to moderate acids, such as trifluoroacetic acid (TFA).[4]
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Tfa Group: Protects the side-chain delta-amino group. It is more stable to acid than the Boc group but can be removed under basic conditions (e.g., aqueous ammonia or piperidine), which allows for orthogonal deprotection.
This differential stability is exploited in advanced peptide synthesis for:
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On-resin cyclization: The side-chain can be deprotected while the peptide remains anchored to the solid support to form a cyclic peptide.
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Branched peptides: The deprotected side-chain can serve as an attachment point for another peptide chain.
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Site-specific labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to the ornithine side-chain.
Experimental Protocols
Incorporation of Boc-Orn(Tfa)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard coupling cycle for adding Boc-Orn(Tfa)-OH to a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amino group
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Boc-Orn(Tfa)-OH
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Coupling reagent (e.g., HCTU, HBTU, or DIC/HOBt)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Boc-Orn(Tfa)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Nα-Boc Group Deprotection
This protocol is for the removal of the Boc protecting group to elongate the peptide chain from the N-terminus.
Materials:
-
Peptide-resin with N-terminal Boc-Orn(Tfa)-OH
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5-10% DIPEA in DMF
-
Washing solvents: DCM, DMF
Procedure:
-
Washing: Wash the resin with DCM (3-5 times).
-
Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times) to remove residual acid.
-
Neutralization: Wash the resin with the DIPEA/DMF solution (2-3 times) to neutralize the protonated amino group.
-
Final Washing: Wash the resin with DMF (3-5 times) to prepare for the next coupling step.
Nδ-Tfa Group Deprotection (Orthogonal Deprotection)
This protocol is for the selective removal of the Tfa group from the ornithine side-chain while the peptide is still attached to the resin and other protecting groups (like Boc on other amino acids) remain intact.
Materials:
-
Peptide-resin containing the Boc-Orn(Tfa)-OH residue
-
Deprotection solution: 1 M aqueous piperidine or 10% aqueous ammonia solution
-
Washing solvents: Water, DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Deprotection: Treat the resin with the basic deprotection solution (e.g., 1 M aqueous piperidine) for 2-4 hours at room temperature.
-
Washing: Drain the solution and wash the resin thoroughly with water to remove the base, followed by washes with DMF and DCM to prepare for the subsequent reaction on the side-chain.
Visualized Workflows and Structures
The following diagrams illustrate the chemical structure and synthetic workflows involving Boc-Orn(Tfa)-OH.
Caption: Chemical structure of Boc-Orn(Tfa)-OH.
Caption: SPPS workflow for incorporating Boc-Orn(Tfa)-OH.
Caption: Orthogonal deprotection strategy for Boc-Orn(Tfa)-OH.
